molecular formula C16H13N3O5S2 B2812580 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide CAS No. 922555-65-5

2-(benzo[d][1,3]dioxol-5-yl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide

Número de catálogo: B2812580
Número CAS: 922555-65-5
Peso molecular: 391.42
Clave InChI: DBMGCHJDDMLNSN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(benzo[d][1,3]dioxol-5-yl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H13N3O5S2 and its molecular weight is 391.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide is a synthetic derivative that combines elements from benzo[d][1,3]dioxole and benzo[d]thiazole structures. This article reviews its biological activities, particularly focusing on its anticancer and antimicrobial properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N2O4SC_{15}H_{14}N_{2}O_{4}S with a molecular weight of 318.35 g/mol. The structure consists of a benzo[d][1,3]dioxole moiety linked to a sulfamoylbenzo[d]thiazole unit via an acetamide group. This unique combination may contribute to its biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to This compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : A series of benzodioxole derivatives were synthesized and tested against various cancer cell lines, including HepG2, HCT116, and MCF-7. Compounds similar to the target compound showed IC50 values ranging from 1.54 µM to 4.52 µM, indicating potent cytotoxic effects compared to standard treatments like doxorubicin (IC50 values of 7.46 µM for HepG2) .
  • Mechanism of Action : The anticancer mechanisms were explored through cell cycle analysis and apoptosis assessment. For example, certain derivatives induced cell cycle arrest in the G2-M phase and increased apoptotic cell populations, suggesting that they may trigger mitochondrial pathways involving proteins such as Bax and Bcl-2 .

Antimicrobial Activity

The antimicrobial potential of related compounds has also been investigated:

  • Antibacterial Studies : Benzodioxole derivatives displayed varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Some compounds showed significant inhibition zones in agar diffusion tests .
  • Mechanistic Insights : The antibacterial action was attributed to interference with bacterial cell wall synthesis and protein function, although specific pathways for the target compound remain to be elucidated.

Case Study 1: Anticancer Efficacy

In a study evaluating the effects of synthesized benzodioxole derivatives on Hep3B liver cancer cells, compound 2a demonstrated a reduction in alpha-fetoprotein secretion from 2519.17 ng/ml (untreated) to 1625.8 ng/ml after treatment, indicating a strong anticancer effect . Flow cytometry revealed that 2a significantly reduced the fraction of cells in the G1 phase, promoting arrest in the G2-M phase similar to doxorubicin .

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of various benzodioxole derivatives against clinical isolates. Compounds exhibited moderate to high activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) as low as 32 µg/ml for specific derivatives .

Data Tables

Activity Cell Line/Pathogen IC50/MIC (µM) Reference
AnticancerHepG22.38
AnticancerHCT1161.54
AnticancerMCF-74.52
AntimicrobialStaphylococcus aureus32
AntimicrobialEscherichia coliVaries

Propiedades

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S2/c17-26(21,22)10-2-3-11-14(7-10)25-16(18-11)19-15(20)6-9-1-4-12-13(5-9)24-8-23-12/h1-5,7H,6,8H2,(H2,17,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMGCHJDDMLNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.